molecular formula C15H20N2O B2676120 1-[(4-Methoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine CAS No. 1223036-31-4

1-[(4-Methoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine

Cat. No.: B2676120
CAS No.: 1223036-31-4
M. Wt: 244.338
InChI Key: BRMHREDFHZFSHV-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine is an organic compound that belongs to the class of piperazines Piperazines are a group of chemicals that feature a six-membered ring containing two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a methoxyphenyl group and a propynyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine typically involves the reaction of 1-(4-methoxyphenyl)piperazine with propargyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propynyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted piperazine derivatives.

Scientific Research Applications

1-[(4-Methoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)piperazine: This compound lacks the propynyl group and has different chemical properties and applications.

    1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: This compound has a similar propynyl group but a different core structure.

Uniqueness

1-[(4-Methoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine is unique due to the combination of the methoxyphenyl and propynyl groups attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-prop-2-ynylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-3-8-16-9-11-17(12-10-16)13-14-4-6-15(18-2)7-5-14/h1,4-7H,8-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMHREDFHZFSHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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